Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-
Overview
Description
Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- is a chemical compound with the molecular formula C10H22BrNO4Si and a molecular weight of 328.28 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethoxysilyl group attached to the propanamide backbone. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- typically involves a series of organic reactions. One common method includes the reaction of 2-bromo-2-methylpropanamide with 3-(trimethoxysilyl)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further react with other silanol groups or siloxanes to form siloxane bonds, which are useful in polymer and material science.
Scientific Research Applications
Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as biosensors.
Mechanism of Action
The mechanism of action of Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. These reactions are crucial for its applications in material science and surface modification. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- can be compared with similar compounds such as:
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: This compound has triethoxysilyl groups instead of trimethoxysilyl groups, which may affect its reactivity and hydrolysis rate.
2-Bromo-2-methyl-N-[3-(triisopropoxysilyl)propyl]propanamide: The presence of triisopropoxysilyl groups can lead to different physical and chemical properties compared to trimethoxysilyl groups.
Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- stands out due to its specific combination of functional groups, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-2-methyl-N-(3-trimethoxysilylpropyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrNO4Si/c1-10(2,11)9(13)12-7-6-8-17(14-3,15-4)16-5/h6-8H2,1-5H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTMQOWVDOCBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC[Si](OC)(OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrNO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726424 | |
Record name | 2-Bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851594-96-2 | |
Record name | 2-Bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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